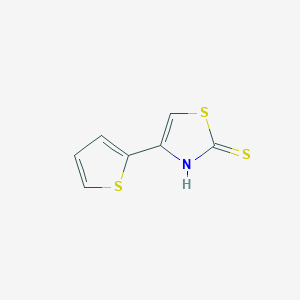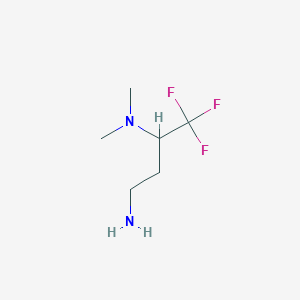
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine” is a chemical compound with the CAS Number: 1157130-39-6. It has a molecular weight of 170.18 and its IUPAC name is 4,4,4-trifluoro-N~3~,N~3~-dimethyl-1,3-butanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine” is a liquid at room temperature .Applications De Recherche Scientifique
Stereochemical Influences upon Anti-histaminic Activity : A study by Casy and Parulkar (1969) in the Canadian Journal of Chemistry investigated the anti-histaminic properties of certain isomers, including those related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. The research focused on understanding the structural influences upon activity in these compounds (Casy & Parulkar, 1969).
Protein-Protein Interaction Studies : In 2008, Loving and Imperiali published in the Journal of the American Chemical Society about a new unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a derivative of 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. This compound was used for studying protein-protein interactions, demonstrating its utility in biochemical research (Loving & Imperiali, 2008).
Investigation in Central Nervous System : Braun et al. (1977) in the Journal of Medicinal Chemistry synthesized several iodine-131 labeled centrally acting drugs, including derivatives of 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. The study examined the body distribution of these compounds in rats, suggesting their potential application in neurology and brain imaging (Braun et al., 1977).
Thermodynamic and Photochemical Properties : Roque et al. (2003) in the Journal of the American Chemical Society studied the thermodynamic, kinetic, and photochemical properties of the 4'-dimethylaminoflavylium compound, which is closely related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine. This research provided insights into the behavior of these compounds under different conditions, relevant for chemical and photochemical applications (Roque et al., 2003).
Chemical Synthesis and Analysis : In 1976, Chang, Creaser, and Bentley described the use of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a compound related to 4-amino-1,1,1-trifluorobutan-2-yl dimethylamine, in protein sequence analysis. This work, published in The Biochemical Journal, highlights the application of such compounds in biochemistry and molecular biology (Chang, Creaser, & Bentley, 1976).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-N,3-N-dimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVYCMJGUOEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

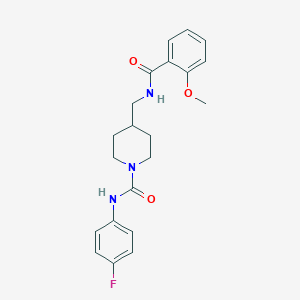
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
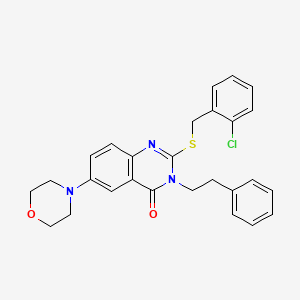
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
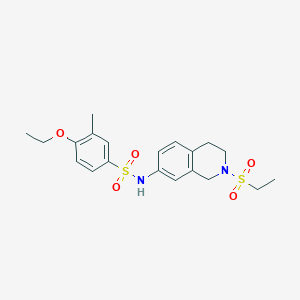
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
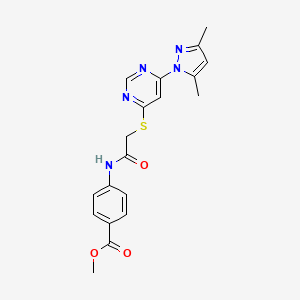
![4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-](/img/structure/B2744868.png)
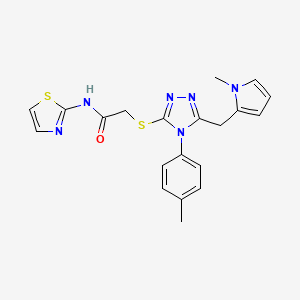
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)
